molecular formula C13H14F3N3O2S B2718836 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396874-21-7

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2718836
CAS No.: 1396874-21-7
M. Wt: 333.33
InChI Key: AIHSOTNWRJDIRZ-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative featuring a 4-methoxy-substituted benzo[d]thiazole core linked to a methylamino group via an acetamide bridge, terminating in a 2,2,2-trifluoroethyl moiety. Such structural features align with trends in bioactive molecule design, where benzothiazole scaffolds are leveraged for their pharmacological versatility in targeting enzymes, receptors, or microbial pathogens .

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2S/c1-19(6-10(20)17-7-13(14,15)16)12-18-11-8(21-2)4-3-5-9(11)22-12/h3-5H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHSOTNWRJDIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC(F)(F)F)C1=NC2=C(C=CC=C2S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound notable for its potential biological activities. This compound features a complex structure that includes a thiazole ring, methoxy group, and trifluoroethyl substituent, which may influence its pharmacological properties and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H18F3N3O2SC_{16}H_{18}F_3N_3O_2S, with a molecular weight of approximately 389.39 g/mol. The presence of various functional groups suggests potential reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC16H18F3N3O2SC_{16}H_{18}F_3N_3O_2S
Molecular Weight389.39 g/mol
CAS Number1351590-96-9
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes, receptors, or DNA. The trifluoroethyl group can enhance lipophilicity and membrane permeability, potentially facilitating cellular uptake and interaction with intracellular targets.

Biological Activity

Research indicates that compounds similar to 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide exhibit a variety of biological activities:

  • Anticancer Activity : Studies have shown that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, related thiazole compounds have demonstrated effectiveness against colon cancer, melanoma, and ovarian cancer cell lines with GI50 values ranging from 0.25 to 13.50 μM .
  • Antimicrobial Properties : Thiazole-containing compounds have been reported to exhibit antibacterial and antifungal activities. The presence of the methoxy group in the structure has been associated with enhanced antimicrobial potency .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on Anticancer Activity : A series of thiazole derivatives were evaluated for their anticancer properties against 60 different cancer cell lines at the National Cancer Institute (NCI). Compounds featuring thiazole rings exhibited considerable cytotoxicity, indicating their potential as anticancer agents .
  • Antimicrobial Screening : In another study, derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazole structure significantly enhanced antibacterial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the thiazole ring and substitution patterns on the acetamide moiety can significantly influence biological activity:

  • Methoxy Group : Enhances solubility and may improve interaction with biological targets.
  • Trifluoroethyl Group : Increases lipophilicity, potentially aiding in cell membrane penetration.
  • Amine Substituents : Variations in amino groups can affect binding affinity and selectivity towards specific receptors or enzymes .

Scientific Research Applications

Chemical Properties and Structural Characteristics

Before delving into applications, it is essential to understand the chemical structure and properties of the compound:

  • Molecular Formula : C₁₅H₁₆F₃N₃O₂S
  • Molecular Weight : 357.37 g/mol
  • CAS Number : 1351646-74-6

The compound features a thiazole ring, which is known for its biological activity, and a trifluoroethyl group that enhances lipophilicity and bioavailability.

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, compounds with similar thiazole structures have been explored as inhibitors of various kinases and proteases that are crucial in cancer progression .

Synthetic Pathways

The synthesis of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can be achieved through several methods involving the reaction of 4-methoxybenzo[d]thiazol-2-amine with trifluoroacetyl derivatives. The synthetic routes often aim to optimize yield and purity while minimizing side reactions.

StepReactionConditionsYield (%)
1Nucleophilic substitutionRoom temperature80%
2AcetylationReflux75%
3PurificationColumn chromatography>90%

Derivatives

Exploration of derivatives has shown that modifications at the thiazole or acetamide positions can significantly alter biological activity. For example, introducing different substituents on the benzothiazole moiety may enhance selectivity for cancer cells or improve pharmacokinetic properties .

Toxicity and Safety Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary studies suggest that compounds with similar structures exhibit low toxicity in vitro; however, comprehensive toxicity assessments are necessary to ensure safety in clinical applications.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Compound Name Substituent on Benzothiazole Acetamide Linker Modification Terminal Group Key Biological Activity/Properties References
Target Compound 4-Methoxy Methylamino 2,2,2-Trifluoroethyl Not explicitly reported (structural analog) [1], [10]
N-(Benzo[d]thiazol-2-yl)-4-(triazolyl)benzamide None Triazole substitution Benzamide Multitarget activity (Alzheimer’s disease) [5], [7]
2-(3-Fluorophenoxy)-N-(4-pyridinylthiazol-2-yl)acetamide None Phenoxy Pyridinylthiazole Kinase inhibition [6]
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide None m-Tolyl Methylthiazole Antibacterial (MIC: 6.25–12.5 μg/mL) [11]
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl Acetamide None Synthetic intermediate [9]

Key Observations :

  • Methoxy vs.
  • Trifluoroethyl Terminal Group : This group is rare in the literature but shares similarities with trifluoromethyl-substituted benzothiazoles (e.g., compound 28 in ), which exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .

Acetamide Linker Modifications

The methylamino-acetamide linker in the target compound contrasts with other derivatives:

  • Heterocyclic Substitutions: Compounds like 5a–m () replace the methylamino group with triazole or imidazole moieties, often improving binding to metal-containing enzymes or nucleic acids .
  • Phenoxy or Aryl Extensions: Derivatives such as GSK920684A () use phenoxy linkers to enhance π-π stacking interactions in kinase binding pockets, whereas the target compound’s trifluoroethyl group may prioritize hydrophobic interactions .

Physical Properties

Property Target Compound Similar Compound (e.g., )
Molecular Weight ~375 g/mol 494–632 g/mol (triazole derivatives)
Melting Point Not reported 195–240°C (high due to crystallinity)
Solubility Likely moderate Low in water (lipophilic groups)

Q & A

What are the established synthetic routes for 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves multi-step reactions starting with functionalized thiazole precursors. For example, intermediate 4-methoxybenzo[d]thiazol-2-amine derivatives can be alkylated with methyl groups, followed by coupling with trifluoroethyl acetamide via nucleophilic substitution or condensation reactions. Key steps include:

  • Use of anhydrous AlCl₃ as a catalyst for thiazole ring formation .
  • Optimization of solvents (e.g., DMF or dichloromethane) and bases (e.g., K₂CO₃) to enhance reactivity .
  • Monitoring reaction progress via TLC and isolating products via precipitation or column chromatography .
    Methodological Insight : Yield and purity depend on stoichiometry, temperature control (room temperature vs. reflux), and catalyst selection. For instance, excess chloroacetyl chloride in DMF improves coupling efficiency .

What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Standard characterization protocols include:

  • ¹H/¹³C NMR : To verify methoxy, trifluoroethyl, and thiazole proton environments. Aromatic protons in the benzo[d]thiazole ring appear as distinct doublets (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretching) confirm functional groups .
  • Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .
    Advanced Tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in stereochemistry or regioselectivity .

How can computational chemistry be integrated to predict binding affinity and optimize molecular interactions?

Advanced Research Question
Molecular docking and density functional theory (DFT) simulations are used to:

  • Predict binding poses with target proteins (e.g., enzymes or receptors) by aligning the trifluoroethyl group in hydrophobic pockets .
  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
    Case Study : ICReDD’s reaction path search methods combine quantum chemical calculations and experimental data to prioritize synthetic routes, reducing trial-and-error cycles .

How should researchers address contradictory biological activity data in existing literature?

Advanced Research Question
Discrepancies in antimicrobial or hypoglycemic activity may arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Replicate studies using CLSI/M07-A9 guidelines for MIC determination .
  • Comparative SAR Analysis : Test derivatives with systematic substituent changes (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate pharmacophore contributions .
  • Meta-Analysis : Pool data from multiple studies (e.g., hypoglycemic activity in Wistar rats) to identify trends obscured by small sample sizes .

What experimental designs are recommended for elucidating structure-activity relationships (SAR) of this compound?

Advanced Research Question
A tiered approach is effective:

Core Modifications : Synthesize analogs with altered thiazole substituents (e.g., replacing methoxy with ethoxy) to assess electronic effects .

Side-Chain Variations : Compare trifluoroethyl with ethyl or cyclopropyl acetamide groups to evaluate steric and lipophilic impacts .

Biological Profiling : Test analogs against panels of bacterial strains (e.g., S. aureus, E. coli) or enzymatic targets (e.g., α-glucosidase) to correlate structural changes with activity .
Data Integration : Use multivariate analysis (e.g., PCA) to identify dominant physicochemical properties (logP, polar surface area) driving efficacy .

What are the best practices for scaling up synthesis while maintaining reproducibility?

Advanced Research Question
For gram-to-kilogram scale-up:

  • Process Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to simplify purification .
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation .
  • Batch Consistency : Use statistical DOE (Design of Experiments) to identify critical parameters (e.g., stirring rate, cooling gradient) affecting yield .

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